4-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid
Overview
Description
4-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid is a synthetic organic compound known for its unique structural framework. This compound features a fused ring system incorporating pyrazole, pyridine, and triazine moieties, making it an interesting candidate for various scientific research applications, particularly in fields such as chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid generally involves multistep processes. One common route starts with the formation of the pyrazole ring, followed by the construction of the pyridine and triazine rings through cyclization reactions. Typical reaction conditions include the use of strong acids or bases as catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Large-scale production of this compound may leverage optimized synthetic routes to minimize costs and maximize yield. Techniques such as continuous flow synthesis and the use of automated reaction systems are employed. Industrial production often involves extensive purification steps, including recrystallization and chromatography, to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, typically using hydrogenation catalysts like palladium on carbon, can be applied to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, both nucleophilic and electrophilic, are common. Common reagents include halogens (for halogenation) and organometallic reagents (for carbon-carbon bond formation).
Major Products Formed: The products from these reactions depend on the specific functional groups present in the starting material and the conditions used. For instance, oxidation might yield compounds with additional carbonyl groups, while reduction could lead to fully saturated analogs.
Scientific Research Applications
4-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid has several notable applications:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Explored as a potential bioactive compound with therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine: Investigated for its potential as a pharmaceutical lead compound. Studies focus on its ability to interact with biological targets, such as enzymes or receptors.
Industry: Employed in the development of novel materials with specific electronic or optical properties, leveraging its unique molecular structure.
Mechanism of Action
The exact mechanism by which 4-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid exerts its effects is subject to ongoing research. Generally, the compound interacts with molecular targets such as enzymes, altering their activity and leading to various biological effects. These interactions often involve the compound binding to active sites or allosteric sites, causing conformational changes that modulate the enzyme’s function.
Comparison with Similar Compounds
4-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid can be compared with other pyrazolo[5,1-c]pyrido[4,3-e]triazin derivatives:
Similar Compounds: Other compounds in this class include those with varying substituents on the pyrazole or triazine rings, leading to different chemical properties and biological activities.
Uniqueness: The uniqueness of this compound lies in its specific functional groups and the precise arrangement of atoms within its fused ring system
This compound has a complex molecular structure that provides diverse opportunities for research and application across various scientific disciplines.
Properties
IUPAC Name |
4-(10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-15(25)7-4-9-22-10-8-14-16(18(22)26)20-21-17-13(11-19-23(14)17)12-5-2-1-3-6-12/h1-3,5-6,8,10-11H,4,7,9H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMOBVBGTIIFCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)C=CN(C4=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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